Cas no 957266-15-8 (2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro5.5undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide)

2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro5.5undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-[(9-tert-butyl-1,5-dicyano-2-oxo-3-azaspiro[5.5]undec-4-en-4-yl)sulfanyl]-N-cyclohexylacetamide
- SMR000073304
- 2-[(9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)thio]-N-cyclohexylacetamide
- CHEBI:114335
- 2-((9-(tert-butyl)-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-cyclohexylacetamide
- STK885748
- 957266-15-8
- 2-[(9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)sulfanyl]-N-cyclohexylacetamide
- MLS000089010
- CHEMBL1462451
- 2-[(9-tert-butyl-1,5-dicyano-2-oxo-3-azaspiro[5.5]undec-4-en-4-yl)thio]-N-cyclohexylacetamide
- 2-({9-TERT-BUTYL-1,5-DICYANO-4-OXO-3-AZASPIRO[5.5]UNDEC-1-EN-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE
- HMS1590L07
- AKOS005632824
- MLS000911004
- F1461-0038
- Q27195735
- HMS2496L11
- 2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro5.5undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide
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- インチ: 1S/C24H34N4O2S/c1-23(2,3)16-9-11-24(12-10-16)18(13-25)21(30)28-22(19(24)14-26)31-15-20(29)27-17-7-5-4-6-8-17/h16-18H,4-12,15H2,1-3H3,(H,27,29)(H,28,30)
- InChIKey: VEHXFZAAPHNEKX-UHFFFAOYSA-N
- ほほえんだ: C(NC1CCCCC1)(=O)CSC1=C(C#N)C2(CCC(C(C)(C)C)CC2)C(C#N)C(=O)N1
計算された属性
- せいみつぶんしりょう: 442.24024751g/mol
- どういたいしつりょう: 442.24024751g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 840
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 131Ų
2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro5.5undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1461-0038-20μmol |
2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide |
957266-15-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1461-0038-10mg |
2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide |
957266-15-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1461-0038-1mg |
2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide |
957266-15-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1461-0038-2μmol |
2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide |
957266-15-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1461-0038-4mg |
2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide |
957266-15-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1461-0038-3mg |
2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide |
957266-15-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1461-0038-2mg |
2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide |
957266-15-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1461-0038-5mg |
2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide |
957266-15-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1461-0038-15mg |
2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide |
957266-15-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1461-0038-25mg |
2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide |
957266-15-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro5.5undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide 関連文献
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
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-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro5.5undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamideに関する追加情報
Introduction to 2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro5.5undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide (CAS No. 957266-15-8) and Its Emerging Applications in Chemical Biology
The compound 2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro5.5undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide, identified by the CAS number 957266-15-8, represents a novel synthetic molecule with significant potential in the field of chemical biology and pharmaceutical research. This spirocyclic sulfonamide derivative exhibits a complex structural framework that combines elements of heterocyclic chemistry, nitroalkene functionality, and amide-based pharmacophores. Its molecular architecture suggests a multifaceted interaction profile, making it a subject of interest for exploring novel therapeutic applications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanistic interactions of this compound with biological targets. The presence of the 9-tert-butyl substituent and the 1,5-dicyano group in the spirocyclic core imparts unique electronic properties that may influence its reactivity and binding specificity. Furthermore, the sulfanyl moiety at the 2-position introduces a polar interaction surface, potentially enhancing its solubility and bioavailability in biological systems.
In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial screening assays indicate that it demonstrates moderate inhibitory activity against certain enzyme targets, particularly those involved in inflammatory pathways. The spirocyclic core structure is known to stabilize reactive intermediates, which could be leveraged for designing molecules with enhanced metabolic stability. Additionally, the N-cyclohexylacetamide moiety at the amide position contributes to lipophilicity modulation, a critical parameter for drug-like properties.
One of the most intriguing aspects of this compound is its potential role in modulating protein-protein interactions (PPIs). The spirocyclic scaffold is often employed in drug design due to its ability to mimic natural product motifs while providing structural rigidity. The 1,5-dicyano substituents may serve as electron-withdrawing groups that fine-tune the electronic environment around key binding pockets. Such structural features are increasingly recognized as important for achieving high-affinity binding to PPIs, which are challenging targets for small-molecule intervention.
Recent publications have highlighted the importance of sulfonamide derivatives in medicinal chemistry due to their broad spectrum of biological activities. The sulfanyl group in this compound could participate in hydrogen bonding or coordinate with metal ions, depending on the target protein. This dual functionality makes it a versatile scaffold for further derivatization and optimization. Researchers are exploring strategies to enhance its selectivity by introducing additional substituents or altering the spirocyclic core.
The synthesis of this compound presents an interesting challenge due to its complex framework. Multi-step organic reactions involving cyclization, functional group transformations, and protection-deprotection strategies are typically employed. Advances in catalytic methods have enabled more efficient routes to such heterocycles, reducing both reaction times and waste generation. Green chemistry principles are being increasingly applied to improve sustainability in synthetic methodologies.
In conclusion, 2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro5.5undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide (CAS No. 957266-15-8) represents a promising lead compound with potential applications across multiple therapeutic areas. Its unique structural features offer opportunities for designing next-generation bioactive molecules with improved pharmacokinetic properties. As research progresses, further exploration of its biological profile and synthetic derivatives will likely uncover new avenues for drug discovery and development.
957266-15-8 (2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro5.5undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide) 関連製品
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